4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid
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Overview
Description
4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzochromene and furan carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors
Formation of Benzochromene Core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Furan Carboxylic Acid Moiety: The benzochromene intermediate is then reacted with a furan derivative, such as 5-methylfuran-2-carboxylic acid, under conditions that promote esterification or etherification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
4-[({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
4-{[(8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid: Similar structure but different functional groups, leading to distinct chemical and biological properties.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Another benzochromene derivative with different substituents, affecting its reactivity and applications.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside: A glycosylated derivative with potential biological activity.
These comparisons highlight the unique combination of structural features and functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16O7 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C21H16O7/c1-11-12(7-19(27-11)20(22)23)10-26-14-4-6-16-15-5-3-13(25-2)8-17(15)21(24)28-18(16)9-14/h3-9H,10H2,1-2H3,(H,22,23) |
InChI Key |
ZTIBHAAOMYYBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
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